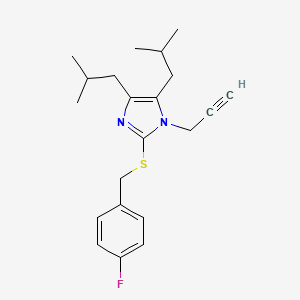
1-benzyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
概要
説明
1-benzyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is a heterocyclic compound that features a pyridine ring fused with a benzyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The amide bond is formed by reacting the pyridine derivative with an appropriate amine, such as aniline, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and alternative solvents to minimize waste and improve yield.
化学反応の分析
Types of Reactions
1-benzyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the pyridine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-benzyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-benzyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary, but common mechanisms include binding to active sites, altering enzyme activity, or modulating receptor function.
類似化合物との比較
1-benzyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
1-benzyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
1-phenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide: Lacks the benzyl group, which may influence its pharmacokinetic properties and target interactions.
6-oxo-1,6-dihydro-3-pyridinecarboxamide: Lacks both the benzyl and phenyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1-benzyl-6-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-12-11-16(19(23)20-17-9-5-2-6-10-17)14-21(18)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQYNISGMWBVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile](/img/structure/B3036079.png)

![3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036081.png)
![6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B3036083.png)
![7-Chloro-2-[(4-chlorophenyl)sulfonylmethyl]-3-(2-propan-2-ylphenyl)quinazolin-4-one](/img/structure/B3036084.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole](/img/structure/B3036085.png)
![2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036087.png)
![7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B3036088.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole](/img/structure/B3036092.png)
![4-(2,4-dichlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036095.png)
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036096.png)
